1-Cyclopropylpiperidine-3-carboxylic acid
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Overview
Description
1-Cyclopropylpiperidine-3-carboxylic acid is a compound that belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). This compound features a cyclopropyl group attached to a piperidine ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with a suitable piperidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-Cyclopropylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
1-Cyclopropylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which imparts unique reactivity and stability characteristics.
Properties
CAS No. |
939757-41-2 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclopropylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6H2,(H,11,12) |
InChI Key |
NKYBGCBVGPAMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC2)C(=O)O |
Origin of Product |
United States |
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